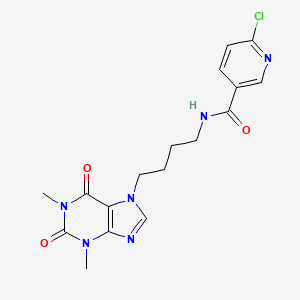
Theophylline, 7-(4-(6-chloronicotinamido)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(4-(6-chloronicotinamido)butyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 7-(4-(6-chloronicotinamido)butyl) group potentially modifies its pharmacological properties, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(4-(6-chloronicotinamido)butyl)- typically involves multiple steps:
Starting Material: Theophylline is used as the starting material.
N-Alkylation: Theophylline undergoes N-alkylation with a suitable alkylating agent to introduce the butyl chain.
Amidation: The butyl chain is then reacted with 6-chloronicotinic acid or its derivative to form the 6-chloronicotinamido group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: This method allows for precise control over reaction conditions and is suitable for high-purity requirements.
Continuous Flow Chemistry: This method is used for large-scale production, offering advantages in terms of efficiency and scalability.
化学反応の分析
Types of Reactions
Theophylline, 7-(4-(6-chloronicotinamido)butyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, particularly at the chloronicotinamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogen atoms.
科学的研究の応用
Theophylline, 7-(4-(6-chloronicotinamido)butyl)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of methylxanthine derivatives and their chemical properties.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of Theophylline, 7-(4-(6-chloronicotinamido)butyl)- involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: It blocks adenosine receptors, which can result in bronchodilation and anti-inflammatory effects.
Histone Deacetylase Activation: This pathway may contribute to its anti-inflammatory properties.
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
Theophylline, 7-(4-(6-chloronicotinamido)butyl)- is unique due to the presence of the 6-chloronicotinamido group, which may enhance its pharmacological properties and specificity for certain molecular targets.
This detailed article provides a comprehensive overview of Theophylline, 7-(4-(6-chloronicotinamido)butyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
70454-37-4 |
|---|---|
分子式 |
C17H19ClN6O3 |
分子量 |
390.8 g/mol |
IUPAC名 |
6-chloro-N-[4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN6O3/c1-22-14-13(16(26)23(2)17(22)27)24(10-21-14)8-4-3-7-19-15(25)11-5-6-12(18)20-9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,25) |
InChIキー |
IFNZWKGWQUPUOR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCNC(=O)C3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
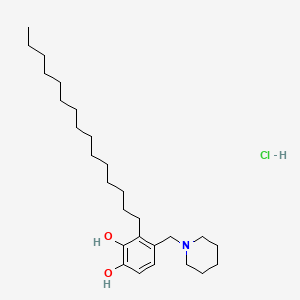

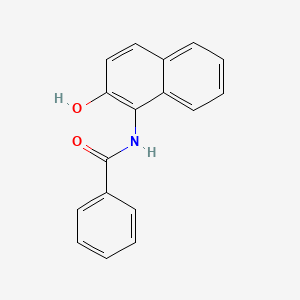
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
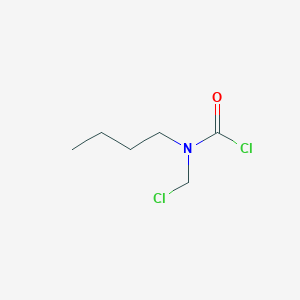
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
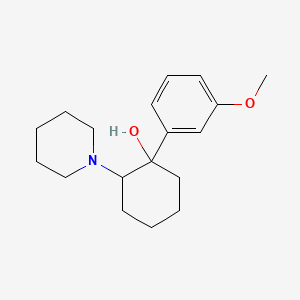

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
